1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine
Overview
Description
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom attached to a triazole ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, such as sodium hydride. The reaction conditions often include cooling the reaction mixture to 0-5°C and then allowing it to warm to room temperature over a period of time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole oxides.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromine atom in the triazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperazine ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
3-Bromo-1-methyl-1H-1,2,4-triazole: This compound lacks the piperazine ring and has different chemical properties and applications.
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol: This compound has a hydroxyl group instead of a bromine atom, leading to different reactivity and biological activities.
The uniqueness of this compound lies in its combined triazole and piperazine structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylpiperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13BrN4
- Molecular Weight : 245.12 g/mol
- CAS Number : 1243250-23-8
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the triazole ring contributes to its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for its interaction with enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cell lines by disrupting microtubule dynamics and interfering with cell cycle progression .
Case Studies
A notable study investigated the pharmacokinetics and toxicity profiles of triazole derivatives in animal models. The results showed that these compounds had acceptable toxicity levels at high doses (up to 800 mg/kg) and demonstrated significant oral bioavailability .
Key Findings:
Properties
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN5/c1-12-3-5-14(6-4-12)8-10-7(9)11-13(8)2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDABQQWTQCHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NN2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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